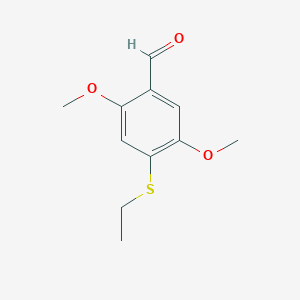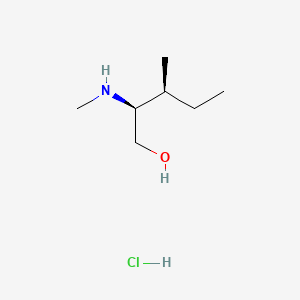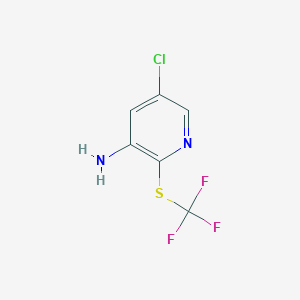
3,5-Di(pyridin-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C17H12N2O. It is a derivative of benzaldehyde, where two pyridin-4-yl groups are attached to the 3 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis, coordination chemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di(pyridin-4-yl)benzaldehyde typically involves the condensation reaction of 3,5-dibromobenzaldehyde with pyridine-4-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar Suzuki coupling reactions. The scalability of this method makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Di(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl groups can participate in electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base
Major Products Formed:
Oxidation: 3,5-Di(pyridin-4-yl)benzoic acid.
Reduction: 3,5-Di(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
3,5-Di(pyridin-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound can be used in the design of biologically active molecules and as a ligand in bioinorganic chemistry.
Industry: Utilized in the production of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers .
Mecanismo De Acción
The mechanism of action of 3,5-Di(pyridin-4-yl)benzaldehyde largely depends on its role as a ligand in coordination chemistry. The pyridinyl groups can coordinate with metal ions, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, fluorescence, or biological activity, depending on the metal ion and the overall structure of the complex .
Comparación Con Compuestos Similares
- 2,5-Di(pyridin-4-yl)benzaldehyde
- 3,5-Dimethyl-4-(pyridin-4-yl)benzaldehyde
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness: 3,5-Di(pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which allows for the formation of highly stable and versatile coordination complexes. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .
Propiedades
Fórmula molecular |
C17H12N2O |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
3,5-dipyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C17H12N2O/c20-12-13-9-16(14-1-5-18-6-2-14)11-17(10-13)15-3-7-19-8-4-15/h1-12H |
Clave InChI |
ZHMPQZSKTSZJHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=CC(=C2)C=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11759489.png)


![5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11759501.png)
![6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11759504.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759539.png)

